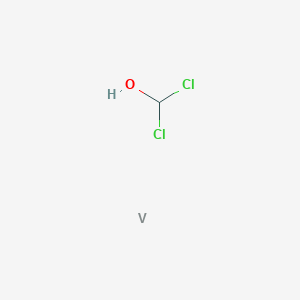
Dichloromethanol--vanadium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloromethanol–vanadium (1/1) is a coordination compound that involves the interaction between dichloromethanol and vanadium Vanadium is a transition metal known for its multiple oxidation states and ability to form various coordination complexes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dichloromethanol–vanadium (1/1) typically involves the reaction of vanadium precursors with dichloromethanol under controlled conditions. One common method is the microwave-assisted precipitation process, which allows for precise control over particle size and structure . This method involves the reduction and nitridation of vanadium precursors at high temperatures, typically around 1150°C .
Industrial Production Methods: Industrial production of vanadium compounds often involves the use of vanadium-bearing minerals such as vanadinite and carnotite. These minerals undergo processes such as smelting, leaching, and roasting to extract vanadium . The extracted vanadium is then reacted with dichloromethanol to produce the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Dichloromethanol–vanadium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. Vanadium’s ability to exist in multiple oxidation states (+2, +3, +4, and +5) allows it to participate in redox reactions .
Common Reagents and Conditions:
Oxidation: Vanadium compounds can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like zinc in acidic solutions.
Substitution: Ligand substitution reactions can occur with ligands such as water, ammonia, or chloride ions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of vanadium(IV) can produce vanadium(V) compounds, while reduction of vanadium(V) can yield vanadium(II) or vanadium(III) species .
Aplicaciones Científicas De Investigación
Dichloromethanol–vanadium (1/1) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of dichloromethanol–vanadium (1/1) involves its interaction with molecular targets and pathways. Vanadium compounds can mimic the action of phosphate in biological systems due to their similar size and charge . This allows them to interact with enzymes and proteins, affecting various biochemical pathways. For example, vanadium compounds can inhibit phosphatases, leading to increased phosphorylation of proteins and altered cellular signaling .
Comparación Con Compuestos Similares
Vanadium Pentoxide (V2O5): Used as a catalyst in industrial processes and has similar redox properties.
Vanadium Chloride (VCl3): Another vanadium compound with multiple oxidation states and coordination chemistry.
Vanadium Nitride (VN): Known for its hardness and used in cutting tools and wear-resistant coatings.
Uniqueness: Dichloromethanol–vanadium (1/1) is unique due to its specific coordination with dichloromethanol, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
88092-80-2 |
|---|---|
Fórmula molecular |
CH2Cl2OV |
Peso molecular |
151.87 g/mol |
Nombre IUPAC |
dichloromethanol;vanadium |
InChI |
InChI=1S/CH2Cl2O.V/c2-1(3)4;/h1,4H; |
Clave InChI |
UABSRHDMSCMAQU-UHFFFAOYSA-N |
SMILES canónico |
C(O)(Cl)Cl.[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















